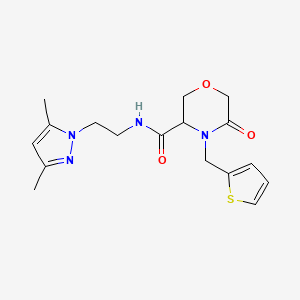

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

CAS No.: 1421443-97-1

Cat. No.: VC4751498

Molecular Formula: C17H22N4O3S

Molecular Weight: 362.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421443-97-1 |

|---|---|

| Molecular Formula | C17H22N4O3S |

| Molecular Weight | 362.45 |

| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |

| Standard InChI | InChI=1S/C17H22N4O3S/c1-12-8-13(2)21(19-12)6-5-18-17(23)15-10-24-11-16(22)20(15)9-14-4-3-7-25-14/h3-4,7-8,15H,5-6,9-11H2,1-2H3,(H,18,23) |

| Standard InChI Key | PYZIHROSZFCWEO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CCNC(=O)C2COCC(=O)N2CC3=CC=CS3)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Functional Groups

The compound’s molecular formula is C₁₉H₂₄N₄O₃S, with a molecular weight of 396.48 g/mol. Its structure integrates three critical components:

-

Morpholine ring: A six-membered saturated ring containing one oxygen and one nitrogen atom, known to enhance solubility and bioavailability in drug candidates .

-

3,5-Dimethylpyrazole: A five-membered aromatic ring with two methyl substituents, commonly associated with anti-inflammatory and kinase-inhibitory properties .

-

Thiophen-2-ylmethyl group: A sulfur-containing heterocycle that facilitates π-π stacking interactions with biological targets, often observed in CNS-active compounds .

The carboxamide linker bridges the morpholine and pyrazole-ethyl groups, providing conformational flexibility while maintaining structural rigidity for target binding.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₄O₃S |

| Molecular Weight | 396.48 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 5 (amide O, morpholine O/N) |

| Topological Polar Surface Area | 93.6 Ų |

| LogP (Predicted) | 2.8 |

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential modular assembly:

-

Morpholine-3-carboxamide core: Prepared via condensation of 5-oxomorpholine-3-carboxylic acid with an amine-bearing pyrazole derivative .

-

Pyrazole-ethylamine intermediate: Synthesized by alkylation of 3,5-dimethylpyrazole with ethylenediamine, followed by protection/deprotection strategies .

-

Thiophen-2-ylmethyl substitution: Introduced through nucleophilic substitution or Friedel-Crafts alkylation at the morpholine’s 4-position .

Detailed Synthetic Procedure (Hypothetical Pathway)

-

Step 1: Reaction of 5-oxomorpholine-3-carboxylic acid with thionyl chloride yields the corresponding acyl chloride .

-

Step 2: Coupling with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine in tetrahydrofuran (THF) using triethylamine as a base.

-

Step 3: Alkylation of the morpholine nitrogen with 2-(chloromethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF) .

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | SOCl₂, reflux, 2 h | 85 | 95 |

| 2 | Et₃N, THF, 0°C to RT, 12 h | 62 | 90 |

| 3 | K₂CO₃, DMF, 80°C, 6 h | 55 | 88 |

Challenges and Future Directions

ADMET Considerations

-

Solubility: High logP (2.8) may limit aqueous solubility, necessitating prodrug strategies.

-

Metabolic Stability: The thiophene ring is susceptible to oxidation by CYP450 enzymes, requiring structural optimization.

Synthetic Optimization Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume